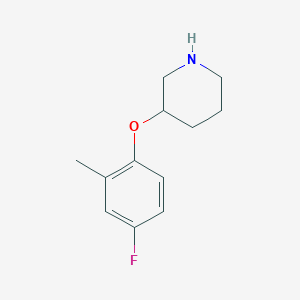

3-(4-Fluor-2-methylphenoxy)piperidin

Übersicht

Beschreibung

“3-(4-Fluoro-2-methylphenoxy)piperidine” is a compound with the molecular formula C12H16FNO . It is used in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . A study by Nairoukh et al. discusses the conformational behavior of fluorinated piperidines . Another study discusses the synthesis of 3-piperidines from arylboronic acids .Molecular Structure Analysis

The molecular structure of “3-(4-Fluoro-2-methylphenoxy)piperidine” consists of a piperidine ring attached to a fluorinated phenyl group . The conformational preferences of fluorinated piperidines have been studied .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A study discusses the Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluoro-2-methylphenoxy)piperidine” include its molecular formula (C12H16FNO) and molecular weight (209.26 g/mol) .Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutischen Verbindungen

3-(4-Fluor-2-methylphenoxy)piperidin: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Sein Piperidin-Kern ist ein häufiges Motiv in vielen Medikamenten und trägt zu seinen pharmakologischen Eigenschaften bei. Die Fluor- und Methylgruppen am Phenoxy-Rest können die Lipophilie und den metabolischen Abbau der Derivate beeinflussen, was es zu einem vielseitigen Baustein für die medizinische Chemie macht .

Entwicklung von Wirkstoffen für das Zentralnervensystem (ZNS)

Der Piperidinring ist ein Strukturelement in vielen ZNS-Wirkstoffen. Derivate von This compound können mit ZNS-Rezeptoren oder Enzymen interagieren, was möglicherweise zu neuen Behandlungen für neurologische Erkrankungen führt. Die Forschung zur Optimierung der Chiralität und Substitutionsmuster am Piperidinring kann zu Verbindungen mit verbesserter Wirksamkeit und Selektivität führen .

Entzündungshemmende und immunmodulatorische Wirkstoffe

Piperidinderivate zeigen entzündungshemmende und immunmodulatorische Aktivitäten. Die Modifikation von This compound könnte zu neuen Wirkstoffen führen, die Immunantworten modulieren oder Entzündungen reduzieren, was bei der Behandlung von Autoimmunerkrankungen und Allergien von Vorteil ist .

Antioxidative Eigenschaften

Verbindungen mit einer Piperidinstruktur, wie z. B. This compound, können antioxidative Eigenschaften besitzen. Diese Antioxidantien können freie Radikale neutralisieren, wodurch möglicherweise oxidativer Stress reduziert und Zellschäden verhindert werden. Diese Anwendung ist im Zusammenhang mit Alterung und degenerativen Erkrankungen von Bedeutung .

Verbesserung der Bioverfügbarkeit

Piperidinderivate können die Bioverfügbarkeit anderer Medikamente verbessern. Durch die Modifikation von This compound können Forscher Verbindungen entwickeln, die die Absorption und Wirksamkeit gleichzeitig verabreichter Medikamente verbessern und so therapeutische Ergebnisse optimieren .

Störungen des Magen-Darm-Trakts (GIT)

Der Piperidinrest ist dafür bekannt, den GIT zu beeinflussen. Derivate von This compound könnten auf ihr Potenzial untersucht werden, verschiedene GIT-Störungen wie Reizdarmsyndrom und entzündliche Darmerkrankungen durch Modulation der Darmmotilität und -sekretion zu behandeln .

Wirkmechanismus

- Role : Piperidine compounds often modulate signaling pathways involved in cancer progression. For instance, they can regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-β/SMAD, and others .

Target of Action

Mode of Action

Keep in mind that this information is based on existing knowledge, and ongoing studies may reveal additional details . If you have any specific questions or need further clarification, feel free to ask! 😊

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemische Analyse

Biochemical Properties

3-(4-Fluoro-2-methylphenoxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules often involves binding to specific active sites, leading to either inhibition or activation of the enzyme’s activity. For instance, the fluoro-substituent on the phenoxy group can enhance the compound’s binding affinity to certain proteins, thereby modulating their function . Additionally, the piperidine ring can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biochemical properties.

Cellular Effects

The effects of 3-(4-Fluoro-2-methylphenoxy)piperidine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 3-(4-Fluoro-2-methylphenoxy)piperidine can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, 3-(4-Fluoro-2-methylphenoxy)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding often involves interactions between the fluoro-substituent and specific amino acid residues within the enzyme’s active site. Additionally, the piperidine ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the enzyme-compound complex. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The effects of 3-(4-Fluoro-2-methylphenoxy)piperidine can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable for extended periods, allowing for prolonged experimental observations . In in vivo studies, the compound may undergo metabolic degradation, leading to the formation of metabolites with different biochemical properties. These temporal changes can impact the compound’s efficacy and safety in long-term studies.

Dosage Effects in Animal Models

The effects of 3-(4-Fluoro-2-methylphenoxy)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular function . At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects are important considerations in the design of experimental studies and the evaluation of the compound’s safety profile.

Metabolic Pathways

3-(4-Fluoro-2-methylphenoxy)piperidine is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, leading to its biotransformation into different metabolites . These metabolic pathways can influence the compound’s efficacy and safety, as well as its impact on metabolic flux and metabolite levels. For instance, the fluoro-substituent can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites with different biochemical properties.

Transport and Distribution

The transport and distribution of 3-(4-Fluoro-2-methylphenoxy)piperidine within cells and tissues are critical factors that influence its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, thereby affecting its activity and function.

Subcellular Localization

The subcellular localization of 3-(4-Fluoro-2-methylphenoxy)piperidine is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the fluoro-substituent can influence the compound’s localization to specific membrane-bound organelles, where it can exert its biochemical effects. Additionally, the piperidine ring can participate in interactions with specific proteins, further influencing the compound’s subcellular localization and activity.

Eigenschaften

IUPAC Name |

3-(4-fluoro-2-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAZERLJHRRHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647903 | |

| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-56-4 | |

| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

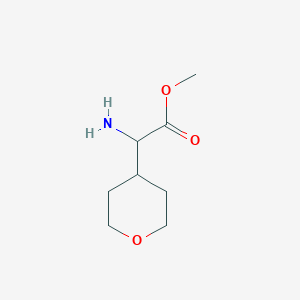

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

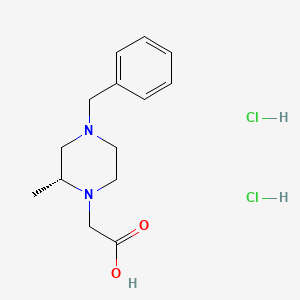

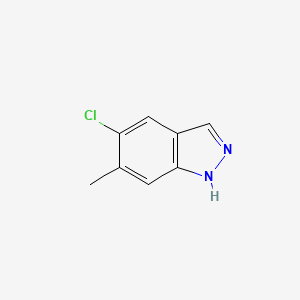

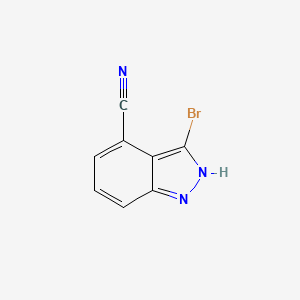

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)

![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)